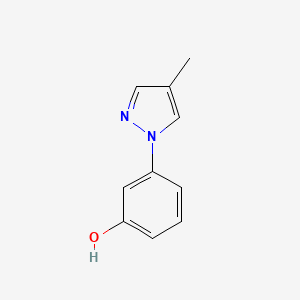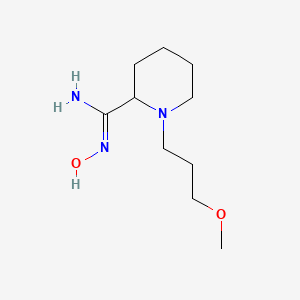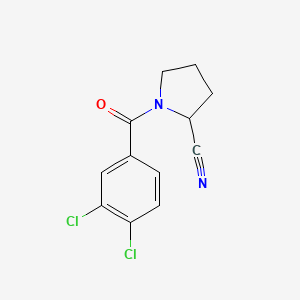
3-(4-methyl-1H-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-1H-pyrazol-1-yl)phenol, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of pyrazole and phenol, and its synthesis method involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. MPP has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves its ability to interact with ROS and undergo a redox reaction, resulting in the production of a fluorescent product. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a stable radical intermediate that can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit a wide range of biochemical and physiological effects. These effects include antioxidant activity, anti-inflammatory activity, and the ability to modulate various signaling pathways in cells. 3-(4-methyl-1H-pyrazol-1-yl)phenol has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methyl-1H-pyrazol-1-yl)phenol in lab experiments include its high sensitivity and selectivity for ROS, as well as its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations to using 3-(4-methyl-1H-pyrazol-1-yl)phenol, including its potential toxicity at high concentrations and the need for specialized equipment to detect its fluorescent signal.
Direcciones Futuras
There are many potential future directions for research involving 3-(4-methyl-1H-pyrazol-1-yl)phenol. One area of interest is the development of new fluorescent probes based on the structure of 3-(4-methyl-1H-pyrazol-1-yl)phenol, with improved sensitivity and selectivity for ROS. Another area of research is the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Finally, there is also interest in studying the potential toxic effects of 3-(4-methyl-1H-pyrazol-1-yl)phenol at high concentrations, in order to better understand its safety profile for use in research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)phenol involves the reaction of 4-methyl-1H-pyrazole with phenol in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or chromatography. The yield of 3-(4-methyl-1H-pyrazol-1-yl)phenol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Aplicaciones Científicas De Investigación
3-(4-methyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3-(4-methyl-1H-pyrazol-1-yl)phenol as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding various diseases such as cancer and neurodegenerative disorders. 3-(4-methyl-1H-pyrazol-1-yl)phenol has been found to exhibit high sensitivity and selectivity for ROS, making it a valuable tool for researchers in this field.
Propiedades
IUPAC Name |
3-(4-methylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHANIUFVPEFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

